molecular formula C7H13NO4S B13630787 (R)-2-Amino-2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid

(R)-2-Amino-2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid

Cat. No.: B13630787
M. Wt: 207.25 g/mol
InChI Key: DSTONRXLSAIHOQ-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-amino-2-(1,1-dioxo-1lambda6-thian-4-yl)acetic acid is a unique compound characterized by its specific stereochemistry and functional groups This compound features an amino group, a thian ring with a dioxo substitution, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-(1,1-dioxo-1lambda6-thian-4-yl)acetic acid typically involves the following steps:

    Formation of the Thian Ring: The thian ring can be synthesized through a cyclization reaction involving sulfur-containing precursors.

    Introduction of the Dioxo Group: The dioxo group is introduced via oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Amino Group Addition: The amino group is introduced through amination reactions, which may involve reagents like ammonia or amines.

    Acetic Acid Moiety Attachment: The acetic acid group is typically added through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

    Batch Reactors: For controlled synthesis and monitoring of reaction parameters.

    Continuous Flow Reactors: For efficient and scalable production.

    Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-(1,1-dioxo-1lambda6-thian-4-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the sulfur atom.

    Substitution: The amino and acetic acid groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols, sulfides.

    Substitution Products: Various amino acid derivatives.

Scientific Research Applications

(2R)-2-amino-2-(1,1-dioxo-1lambda6-thian-4-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-(1,1-dioxo-1lambda6-thian-4-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in various biochemical reactions, influencing pathways related to metabolism and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-amino-2-(1,1-dioxo-1lambda6-thian-4-yl)propanoic acid: Similar structure with a propanoic acid moiety.

    (2R)-2-amino-2-(1,1-dioxo-1lambda6-thian-4-yl)butanoic acid: Contains a butanoic acid group.

Uniqueness

(2R)-2-amino-2-(1,1-dioxo-1lambda6-thian-4-yl)acetic acid is unique due to its specific stereochemistry and the presence of both an amino group and a dioxo-substituted thian ring. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C7H13NO4S

Molecular Weight

207.25 g/mol

IUPAC Name

(2R)-2-amino-2-(1,1-dioxothian-4-yl)acetic acid

InChI

InChI=1S/C7H13NO4S/c8-6(7(9)10)5-1-3-13(11,12)4-2-5/h5-6H,1-4,8H2,(H,9,10)/t6-/m1/s1

InChI Key

DSTONRXLSAIHOQ-ZCFIWIBFSA-N

Isomeric SMILES

C1CS(=O)(=O)CCC1[C@H](C(=O)O)N

Canonical SMILES

C1CS(=O)(=O)CCC1C(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.